
2,8-Dimethyl-4-methylenenonane
Descripción general
Descripción
2,8-Dimethyl-4-methylenenonane is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between two carbon atoms, which imparts unique chemical properties to the molecule. This compound is used in various industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-methylenenonane can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is reacted with an appropriate alkyl halide under the influence of a strong base. Another method involves the use of Grignard reagents, where an alkyl magnesium halide is reacted with an appropriate alkene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or nickel are used to facilitate the addition of alkyl groups to the double bond of an alkene. These processes are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-4-methylenenonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
2,8-Dimethyl-4-methylenenonane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-4-methylenenonane involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is often exploited in catalytic processes, where the compound acts as a substrate for the formation of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Heptene: A straight-chain alkene with a similar structure but without the isobutyl and methyl substituents.
2-Methyl-1-heptene: An alkene with a methyl group attached to the second carbon atom.
6-Methyl-1-heptene: An alkene with a methyl group attached to the sixth carbon atom.
Uniqueness
2,8-Dimethyl-4-methylenenonane is unique due to the presence of both isobutyl and methyl groups, which impart distinct chemical properties and reactivity compared to other similar alkenes. These substituents can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Propiedades
Fórmula molecular |
C12H24 |
|---|---|
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2,8-dimethyl-4-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-10(2)7-6-8-12(5)9-11(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
VTEKUEFBVZNXMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(=C)CC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
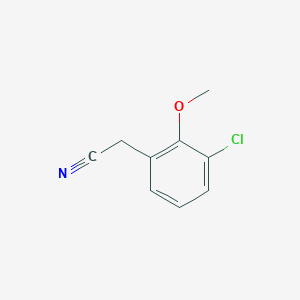

![1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one](/img/structure/B8728064.png)
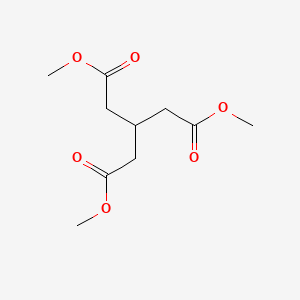
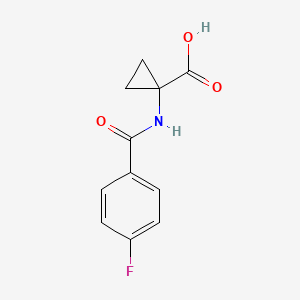

![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
![Ethyl (R)-4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[2-fluoro-6-(trifluoromethyl)benzyl]-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl]-1-phenylethyl]amino]butanoate](/img/structure/B8728093.png)
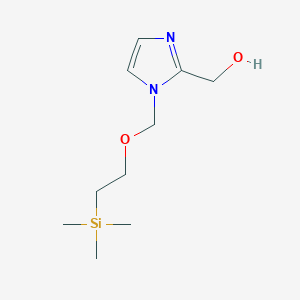
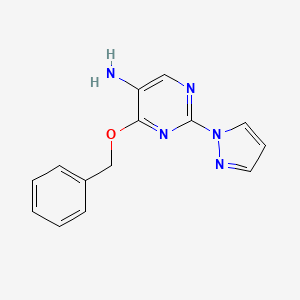
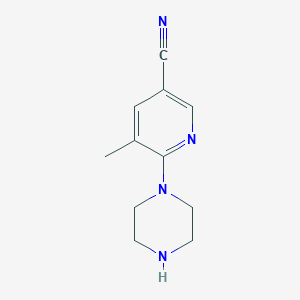
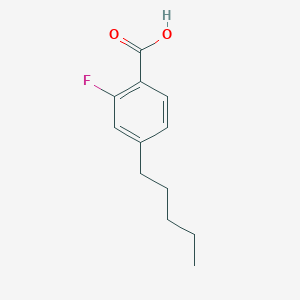
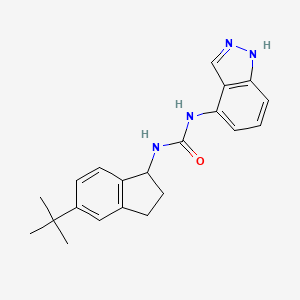
![3-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B8728141.png)
